
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is a heterocyclic compound with the molecular formula C14H9NO2S. It is a derivative of isoindoline-1,3-dione, featuring a phenyl group and a phenylthio group attached to the isoindoline ring. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for approximately 24 hours . Another method involves the use of phthalimide-N-sulfonic acid as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These methods may include solventless reactions and the use of continuous flow reactors to enhance yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Applications De Recherche Scientifique
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticonvulsant and antipsychotic agents due to its ability to modulate neurological receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the creation of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione involves its interaction with various molecular targets, including dopamine receptors and ion channels. The compound modulates the activity of these targets, leading to its observed pharmacological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in the treatment of Parkinson’s disease and schizophrenia .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Phenylthio)isoindoline-1,3-dione
- 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
- 2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is unique due to its dual functional groups (phenyl and phenylthio), which confer distinct chemical reactivity and biological activity. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for drug development and other scientific research applications .
Propriétés
Numéro CAS |
58045-34-4 |
|---|---|
Formule moléculaire |
C20H13NO2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-phenyl-4-phenylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2S/c22-19-16-12-7-13-17(24-15-10-5-2-6-11-15)18(16)20(23)21(19)14-8-3-1-4-9-14/h1-13H |
Clé InChI |
QBVQBPCWZUIAHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


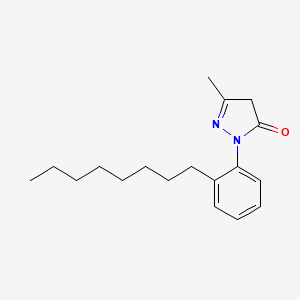

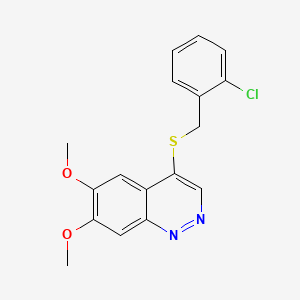
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)

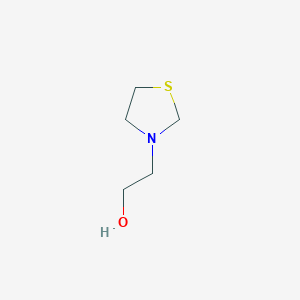
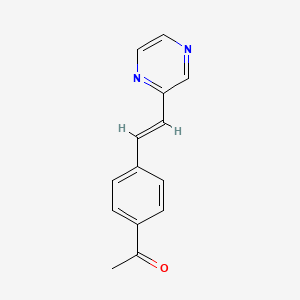

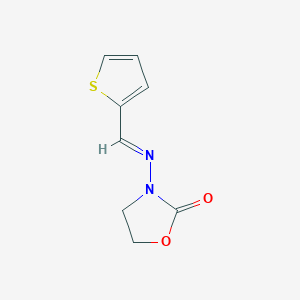
![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)


